6-Amino-5-chloropyridine-3-sulfonamide
Description
Significance of Pyridine-Based Heterocyclic Compounds in Academic Research
Pyridine (B92270) and its derivatives represent a cornerstone of heterocyclic chemistry, holding a privileged position in both academic and industrial research. As a nitrogen-bearing six-membered aromatic ring, pyridine is an isostere of benzene (B151609) and serves as a fundamental building block for a vast array of molecules with significant applications. rsc.orgnih.gov Its unique electronic properties and ability to participate in various chemical reactions make it a versatile scaffold in drug design and materials science. nih.gov
The pyridine nucleus is a common feature in numerous natural products, including essential vitamins like niacin and alkaloids. nih.govresearchgate.net In medicinal chemistry, pyridine derivatives are recognized for their broad spectrum of biological activities, which include antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring can influence the molecule's enzymatic activity, contributing to the potent biological effects of its analogues. rsc.org The adaptability of the pyridine scaffold allows for substitutions that can modulate the physicochemical properties of a compound, enhancing its efficacy and potential as a therapeutic agent. researchgate.net Consequently, pyridine-based compounds are integral to the development of pharmaceuticals and are the subject of extensive research to discover novel therapeutic agents. rsc.orgchemijournal.com
Overview of Sulfonamide Derivatives in Chemical Biology and Medicinal Chemistry
Sulfonamide derivatives, characterized by the presence of a sulfonamide (-SO2NH2) functional group, are a critical class of compounds in the fields of chemical biology and medicinal chemistry. researchgate.netajchem-b.comajchem-b.com Historically, they were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin. researchgate.netajchem-b.comajchem-b.com
The therapeutic applications of sulfonamides have since expanded significantly beyond their antibacterial origins. sciepub.com This class of compounds exhibits a remarkable range of pharmacological activities, including antiviral, antidiabetic, anticancer, anti-inflammatory, and diuretic properties. researchgate.netajchem-b.com The structural versatility of the sulfonamide group allows for extensive chemical modifications, enabling the synthesis of derivatives with tailored biological activities. ajchem-b.comajchem-b.com This adaptability has established sulfonamides as a "privileged scaffold" in drug discovery, meaning the core structure is capable of binding to multiple biological targets. As a result, sulfonamides are crucial building blocks in the synthesis of a wide array of pharmaceutical agents and continue to be a major focus of research for addressing contemporary medical challenges. researchgate.netajchem-b.com
Position of 6-Amino-5-chloropyridine-3-sulfonamide within the Pyridine Sulfonamide Class
This compound is a specific chemical entity that combines the key structural features of both pyridine and sulfonamide moieties. Its structure consists of a pyridine ring substituted with an amino group at the 6-position, a chlorine atom at the 5-position, and a sulfonamide group at the 3-position. smolecule.com This particular arrangement of functional groups makes it a valuable compound in medicinal chemistry research.
The pyridine-3-sulfonamide (B1584339) framework is itself considered a privileged scaffold, known for its potential to interact with various biological targets, including enzymes like carbonic anhydrase. The presence of the amino and chloro substituents on the pyridine ring of this compound provides specific sites for chemical modification. For instance, the chlorine atom can be subjected to nucleophilic substitution reactions, allowing for the synthesis of a diverse range of derivatives. smolecule.com
Preliminary research has indicated that this compound and its derivatives possess potential biological activities, including antimicrobial effects. smolecule.com The compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, it is a precursor for creating substituted pyridosulfonamide derivatives. rasayanjournal.co.in Its utility as a synthetic building block and its inherent potential for biological activity firmly establish this compound as a significant subject of ongoing research.
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C5H6ClN3O2S | smolecule.combiosynth.comechemi.com |
| Molecular Weight | ~207.63 g/mol | smolecule.combiosynth.com |
| Appearance | Solid | sigmaaldrich.com |
| Flash Point | 213 °C | biosynth.com |
| SMILES | C1=C(C=NC(=C1S(=O)(=O)N)N)Cl | biosynth.com |
| InChI Key | SUXWIRGLOFKIRJ-UHFFFAOYSA-N | echemi.com |
Structure
3D Structure
Properties
Molecular Formula |
C5H6ClN3O2S |
|---|---|
Molecular Weight |
207.64 g/mol |
IUPAC Name |
6-amino-5-chloropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H6ClN3O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,7,9)(H2,8,10,11) |
InChI Key |
LSGYCKCADYHOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Amino 5 Chloropyridine 3 Sulfonamide and Its Derivatives
Direct Synthesis Approaches to 6-Amino-5-chloropyridine-3-sulfonamide
Direct synthesis focuses on the late-stage formation of the sulfonamide moiety on a pre-functionalized pyridine (B92270) ring. This approach is contingent on the availability of the corresponding sulfonic acid or sulfonyl chloride precursor.
The transformation of 6-Amino-5-chloropyridine-3-sulfonic acid into its sulfonamide derivative is a standard, two-step procedure in organic synthesis. This method first requires the activation of the sulfonic acid group, followed by reaction with an amine source.
The initial step is the conversion of the sulfonic acid to the more reactive sulfonyl chloride. This is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 6-Amino-5-chloropyridine-3-sulfonyl chloride is then reacted with ammonia (B1221849) (NH₃) or an ammonia surrogate to furnish the final sulfonamide product, this compound. This amination step is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.
The reaction between a sulfonyl chloride and an amine is the most common method for preparing sulfonamides. rsc.org This robust and versatile reaction is fundamental to the synthesis of a wide array of sulfonamide-containing compounds, including numerous pharmaceuticals. rsc.orgresearchgate.net
The process involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. researchgate.net The choice of solvent and reaction temperature can be optimized to achieve high yields. nih.gov
Table 1: General Conditions for Sulfonamide Synthesis from Sulfonyl Chlorides
| Parameter | Common Conditions | Rationale |
| Amine | Primary or secondary amines, ammonia | Acts as the nucleophile. libretexts.org |
| Base | Pyridine, Triethylamine (TEA), NaOH | Scavenges the HCl byproduct. researchgate.net |
| Solvent | Acetonitrile, Dichloromethane (CH₂Cl₂), THF | Provides a medium for the reaction. nih.gov |
| Temperature | 0 °C to reflux | Controlled to manage reaction rate and side reactions. nih.gov |
| Key Feature | High yields and functional group tolerance | A reliable and widely applicable synthetic method. nih.gov |
The synthesis can be performed with various primary and secondary amines to produce N-substituted sulfonamides. nih.gov For the synthesis of primary sulfonamides, like this compound, ammonia is used as the nucleophile. acs.org
Synthesis of Related Pyridine-3-sulfonamide (B1584339) Scaffolds
The synthesis of the core pyridine-3-sulfonamide structure can be achieved through various routes, often starting from more readily available pyridine derivatives. These methods involve a sequence of reactions to build the desired substitution pattern on the heterocyclic ring.
A documented route to a related scaffold, 4-chloropyridine-3-sulfonamide (B47618), begins with 4-hydroxypyridine. This pathway highlights key transformations applicable to the synthesis of pyridine-3-sulfonamides.
Sulfonation: The first step is the sulfonation of 4-hydroxypyridine. The reaction with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) introduces a sulfonic acid group at the 3-position, yielding 4-hydroxypyridine-3-sulfonic acid. nih.govgoogle.com
Chlorination and Sulfonyl Chloride Formation: The resulting 4-hydroxypyridine-3-sulfonic acid is then treated with a mixture of phosphorus trichloride (B1173362) and chlorine gas. google.com This step accomplishes two transformations simultaneously: the hydroxyl group at the 4-position is replaced by a chlorine atom, and the sulfonic acid at the 3-position is converted into a sulfonyl chloride, producing 4-chloropyridine-3-sulfonyl chloride. google.com
Amination: The final step is the reaction of 4-chloropyridine-3-sulfonyl chloride with aqueous ammonia. This selectively converts the sulfonyl chloride group into a sulfonamide, affording 4-chloropyridine-3-sulfonamide with high purity and yield. google.com
This sequence demonstrates a viable strategy for constructing the chloro- and sulfonamide-substituted pyridine ring system.
The introduction of chloro and sulfonyl groups onto a pyridine ring via electrophilic aromatic substitution is a challenging process due to the nature of the pyridine ring.
Reactivity of the Pyridine Ring: The electronegative nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, making it less reactive than benzene (B151609). wikipedia.orguoanbar.edu.iq The reactivity is often compared to that of nitrobenzene. uoanbar.edu.iq Furthermore, in acidic conditions required for many electrophilic substitutions, the nitrogen atom is protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iq
Sulfonation: Direct sulfonation of pyridine is more difficult than nitration and requires vigorous conditions, such as heating with sulfuric acid. wikipedia.orgwikipedia.org The substitution occurs preferentially at the 3-position, which is the most electron-rich carbon atom in the ring. wikipedia.org Pyridine-3-sulfonic acid can be obtained through this method. wikipedia.orguoanbar.edu.iq
Chlorination: In contrast to sulfonation, the direct chlorination of pyridine can proceed more readily. wikipedia.org Gas-phase chlorination at high temperatures is a known method for producing chlorinated pyridines. google.com The position of chlorination can be controlled by reaction conditions. For instance, reacting 2-aminopyridine (B139424) with a chlorinating agent in a strongly acidic medium can yield 2-amino-5-chloropyridine (B124133). google.com
Table 2: Reactivity of Pyridine in Electrophilic Aromatic Substitution
| Reaction | Conditions | Position of Substitution | Reactivity Comparison |
| Sulfonation | Vigorous (e.g., H₂SO₄, heat) wikipedia.org | C-3 wikipedia.orguoanbar.edu.iq | More difficult than nitration wikipedia.org |
| Nitration | Vigorous (e.g., NO₂BF₄) wikipedia.org | C-3 wikipedia.org | Sluggish wikipedia.org |
| Halogenation | Proceeds well wikipedia.org | Varies with conditions | More facile than sulfonation/nitration wikipedia.org |
| Friedel-Crafts | Does not occur uoanbar.edu.iq | N/A | Unreactive |
Amination and Nucleophilic Substitution Strategies
While pyridine is unreactive towards electrophiles, its electron-deficient nature makes it highly susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iqyoutube.com This reactivity provides key pathways for introducing amino groups.
Direct Amination (Chichibabin Reaction): Pyridine can be directly aminated at the 2-position by heating with sodium amide (NaNH₂) in a non-polar solvent. youtube.compearson.com This reaction, known as the Chichibabin reaction, is a powerful method for synthesizing 2-aminopyridines. wikipedia.orgyoutube.com
Nucleophilic Aromatic Substitution (SNA_r): A more general strategy involves the displacement of a leaving group, such as a halogen, by a nucleophile. wikipedia.org Halogens at the 2- and 4-positions of the pyridine ring are readily substituted by nucleophiles like ammonia or amines. uoanbar.edu.iqyoutube.com The reactivity order for halopyridines in these substitutions is generally 4-halo > 2-halo >> 3-halo. uoanbar.edu.iq For example, 2,6-dichloropyridine (B45657) can react with hydrazine (B178648), which can then be reduced to form 2-amino-6-chloropyridine. psu.edu This highlights the utility of nucleophilic substitution in preparing amino-substituted pyridine intermediates.
Table 3: Reactivity of Chloropyridines towards Nucleophilic Substitution with Methoxide Ion
| Substrate | Relative Reactivity | Rationale |
| 4-Chloropyridine | ~100,000 | The intermediate is stabilized by the electron-withdrawing nitrogen atom. uoanbar.edu.iq |
| 2-Chloropyridine | ~10,000 | The intermediate is stabilized by the electron-withdrawing nitrogen atom. uoanbar.edu.iq |
| 3-Chloropyridine | 1 | The negative charge in the intermediate cannot be delocalized onto the nitrogen atom. uoanbar.edu.iqyoutube.com |
These amination and substitution strategies are crucial for synthesizing the necessary amino-substituted pyridine precursors required for the eventual construction of compounds like this compound.
Advanced Synthetic Transformations and Derivatization
Modern organic synthesis provides a powerful toolkit for the construction and functionalization of heterocyclic compounds like this compound. Advanced transformations, including multi-component reactions, mechanochemistry, and specialized cross-coupling strategies, are pivotal in generating structural diversity from this core scaffold.
Multi-component Reactions for Novel Pyridine Sulfonamide Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. princeton.edu These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. princeton.edu For the synthesis of pyridine rings, established MCRs include the Hantzsch, Bohlmann–Rahtz, and Kröhnke reactions. princeton.edu
In the context of pyridine sulfonamides, MCRs offer a direct route to highly substituted derivatives. Research has demonstrated the one-pot synthesis of novel pyridine derivatives bearing sulfonamide moieties through the reaction of aldehyde derivatives, methyl ketones containing sulfonate or sulfonamide groups, and ammonium (B1175870) acetate. nih.gov This approach, sometimes facilitated by catalysts, allows for the construction of complex triarylpyridines in a single step. nih.gov
Another strategy involves the reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles, such as 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles, to assemble functionalized pyridine-based benzothiazoles that incorporate a sulfonamide group. nih.gov These reactions proceed through the addition of an active methylene (B1212753) group to a double bond, followed by cyclization. nih.gov
| Compound Name | Reactants | Key Features | Reference |
|---|---|---|---|
| N-(4-(6-Amino-5-cyano-4-(2-chlorophenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 2-chlorobenzaldehyde, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, malononitrile, ammonium acetate | Yields a highly substituted cyanopyridine core. Characterized by FT-IR, 1H NMR, and 13C NMR. | nih.gov |
| N-(4-(6-Amino-5-cyano-4-(thiophen-2-yl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | Thiophene-2-carboxaldehyde, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, malononitrile, ammonium acetate | Incorporates a thiophene (B33073) moiety onto the pyridine ring. Characterized by 1H NMR and 13C NMR. | nih.gov |
| Pyridine-based benzothiazoles with sulfonamide moieties | N-cyanoacetoarylsulfonylhydrazide, 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles | Assembles a pyridine ring fused with a benzothiazole (B30560) system. Confirmed by IR and 1H NMR. | nih.gov |
Mechanochemical Synthesis Approaches
Mechanochemistry, which utilizes mechanical energy from milling or grinding to induce chemical reactions, has emerged as a sustainable and efficient synthetic tool. psu.edu These solvent-free or low-solvent methods can lead to faster reactions and different product selectivities compared to traditional solution-phase synthesis. psu.edu
A notable application in sulfonamide synthesis is the three-component palladium-catalyzed aminosulfonylation reaction. organic-chemistry.orgorganic-chemistry.org This method uses mechanical energy to facilitate the reaction between aryl bromides or carboxylic acids, a sulfur dioxide source like potassium metabisulfite (B1197395) (K₂S₂O₅), and various primary or secondary amines. organic-chemistry.orgorganic-chemistry.org The process provides a direct and scalable route to a wide range of aromatic sulfonamides, tolerating numerous functional groups. organic-chemistry.orgorganic-chemistry.org The mechanochemical approach avoids the need for bulk solvents, aligning with the principles of green chemistry. psu.edu This technique has been successfully applied to synthesize the antiepileptic drug rufinamide, demonstrating its utility in pharmaceutical manufacturing. psu.edu
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Key Advantage | Reference |
|---|---|---|---|---|---|
| Aryl Bromide or Carboxylic Acid | Potassium Metabisulfite (K₂S₂O₅) | Amine (Primary or Secondary) | Palladium (Pd) catalyst | Solvent-free, high efficiency, broad substrate scope | organic-chemistry.orgorganic-chemistry.org |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Sulfonamide Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry," is a powerful ligation reaction used to form 1,4-disubstituted 1,2,3-triazoles. nih.govgoogle.com This reaction is known for its high efficiency, stereospecificity, mild reaction conditions, and broad functional group tolerance, making it ideal for derivatization. nih.govgoogle.com
In the context of sulfonamide synthesis, CuAAC provides an exceptionally reliable method for derivatizing the this compound core. This is achieved by first introducing either an azide (B81097) or a terminal alkyne functional group onto the pyridine sulfonamide scaffold through functional group interconversion (see Section 2.3.5). The resulting functionalized sulfonamide can then be "clicked" with a complementary alkyne- or azide-containing molecule. This modular approach allows for the covalent linking of the sulfonamide core to a vast array of other chemical entities, including polymers, biomolecules, and fluorescent tags. uwindsor.ca The reaction is typically catalyzed by a copper(I) source, often generated in situ by the reduction of a copper(II) salt with sodium ascorbate, and can be accelerated by the use of specific ligands. uwindsor.ca
Buchwald-Hartwig Amidation for Sulfonamide Derivatization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthesis for forming carbon-nitrogen (C–N) bonds. wikipedia.org This reaction is instrumental for coupling amines with aryl halides or pseudohalides (such as triflates), a transformation that is often challenging using classical methods. wikipedia.org Its development has significantly expanded the ability to synthesize aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgacs.org
This methodology is highly relevant for the derivatization of the this compound core in two primary ways:
N-Arylation of the Amino Group : The primary amino group at the C6 position can be arylated by coupling it with various aryl or heteroaryl halides. This allows for the introduction of a wide range of substituents, modulating the electronic and steric properties of the molecule.
Formation of the Sulfonamide Linkage : While traditional sulfonamide synthesis involves reacting an amine with a sulfonyl chloride, advanced methods utilize cross-coupling. nih.gov Nickel-catalyzed methods have been developed for the C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu The Buchwald-Hartwig reaction itself can be adapted to couple amides and sulfonamides with aryl partners, providing a convergent route to complex sulfonamide-containing structures. uwindsor.ca
The reaction typically employs a palladium precursor, a phosphine (B1218219) ligand (e.g., BINAP, DPPF, or specialized Buchwald ligands), and a base such as sodium tert-butoxide or cesium carbonate. nih.govwikipedia.org
Functional Group Interconversions on the Pyridine Sulfonamide Core
Functional group interconversions (FGIs) are fundamental transformations that allow for the modification of a core structure to access a range of derivatives. The this compound scaffold possesses several reactive sites amenable to FGI.
Substitution of the Chloro Group : The chlorine atom at the C5 position is a versatile handle for introducing new functionalities. For instance, in related 4-chloropyridine-3-sulfonamides, the chloro group can be displaced by various nucleophiles to create 4-substituted derivatives. mdpi.com Similarly, the chloro group on 2,6-dichloropyridine can be selectively displaced by hydrazine hydrate, which can subsequently be transformed into other functional groups. psu.edu
Modification of the Amino Group : The primary amino group at the C6 position can undergo a variety of transformations. It can be acylated or alkylated to form amides or secondary/tertiary amines. More advanced transformations include its conversion into an azide (–N₃) via diazotization followed by substitution. For example, 2-hydrazino-6-chloropyridine can be converted to 2-azido-6-chloropyridine (B6283255) with sodium nitrite. psu.edu An azide-functionalized pyridine sulfonamide is a key precursor for CuAAC reactions (see Section 2.3.3), enabling further derivatization.
Derivatization of the Sulfonamide Group : The primary sulfonamide (–SO₂NH₂) itself can be modified. N-alkylation or N-arylation can produce secondary or tertiary sulfonamides. Multistep synthetic routes starting from 4-chloropyridine-3-sulfonamide have been used to build complex N-substituted derivatives, such as N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, by first reacting the sulfonamide with reagents like N'-cyano-carbamimidothioates before cyclizing with hydrazine. mdpi.com
Advanced Structural Elucidation and Analytical Characterization Techniques
Spectroscopic Analysis for Compound Structure Confirmation
Spectroscopic techniques are fundamental in verifying the molecular framework of 6-Amino-5-chloropyridine-3-sulfonamide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. While specific spectral data for this compound is not extensively detailed in publicly available literature, the expected resonances can be inferred from the analysis of structurally similar compounds such as 2-amino-5-chloropyridine (B124133) and 5-amino-2-chloropyridine.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the amine and sulfonamide groups. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The protons on the aromatic ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the chlorine and sulfonamide substituents. The protons of the amino group (-NH₂) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. Similarly, the protons of the sulfonamide group (-SO₂NH₂) would also present as a broad singlet.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct resonance. The carbons of the pyridine ring would be observed in the aromatic region of the spectrum. The carbon atom attached to the chlorine (C-5) and the carbon attached to the sulfonamide group (C-3) would be significantly influenced by these substituents.
Interactive Data Table: Predicted NMR Data for this compound
| Analysis | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity | Assignment |
| ¹H NMR | 8.0 - 8.5 | Doublet | H-2 |
| 8.5 - 9.0 | Doublet | H-4 | |
| 6.5 - 7.5 (broad) | Singlet | -NH₂ | |
| 7.0 - 8.0 (broad) | Singlet | -SO₂NH₂ | |
| ¹³C NMR | 150 - 160 | Singlet | C-6 |
| 110 - 120 | Singlet | C-5 | |
| 145 - 155 | Singlet | C-4 | |
| 130 - 140 | Singlet | C-3 | |
| 140 - 150 | Singlet | C-2 |
Note: The predicted values are estimations based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional moieties.
Key vibrational frequencies for the related compound 2-amino-5-chloropyridine have been reported. researchgate.netnih.gov For this compound, the N-H stretching vibrations of the primary amine (NH₂) and the sulfonamide (SO₂NH₂) groups would be expected in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The characteristic strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would be prominent in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C-Cl stretching vibration would be found in the lower frequency region of the spectrum.
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amine & Sulfonamide) | 3300 - 3500 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=C, C=N (Pyridine Ring) | 1400 - 1600 | Stretching |
| S=O (Sulfonamide) | 1300 - 1350 | Asymmetric Stretching |
| S=O (Sulfonamide) | 1140 - 1180 | Symmetric Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]⁺ would be expected, and its m/z value would correspond to the molecular weight of the compound.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable information about the structure of the molecule. Common fragmentation pathways for this compound could include the loss of the sulfonamide group (SO₂NH₂) or the chlorine atom. For instance, LC-MS analysis of the related compound 2-amino-5-chloropyridine determined a mass-to-charge ratio (m/z) of 129.2. researchgate.net
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 207/209 | Molecular ion (showing isotopic pattern for Chlorine) |
| [M-SO₂NH₂]⁺ | 128/130 | Loss of the sulfonamide group |
| [M-Cl]⁺ | 172 | Loss of the chlorine atom |
Note: The predicted m/z values are based on the monoisotopic masses of the most common isotopes.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
A crystallographic analysis of this compound would reveal the planarity of the pyridine ring and the orientation of the amino, chloro, and sulfonamide substituents. It would also elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. Hydrogen bonds involving the amino and sulfonamide groups with neighboring molecules would be anticipated, playing a crucial role in the supramolecular architecture.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-12 |
| b (Å) | ~5-9 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| Z | 4 |
Note: These are hypothetical values based on typical ranges for similar organic molecules.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Analysis
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are employed to investigate the stereochemistry of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. This compound, as a molecule, is achiral because it possesses a plane of symmetry. Therefore, it would not exhibit an ECD spectrum.
However, if the compound were to crystallize in a chiral space group, the crystal as a whole could exhibit chiroptical properties. This phenomenon is known as supramolecular chirality. In such a hypothetical scenario, solid-state ECD or vibrational circular dichroism (VCD) could be used to probe the chiral arrangement of the molecules in the crystal.
Chemical Reactivity and Transformational Chemistry of 6 Amino 5 Chloropyridine 3 Sulfonamide
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This general characteristic makes the ring susceptible to nucleophilic attack while deactivating it towards electrophilic substitution. uoanbar.edu.iq The substituents on the 6-Amino-5-chloropyridine-3-sulfonamide molecule further modulate this reactivity.
The chlorine atom at the C-5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In pyridine systems, nucleophilic substitution is most favorable at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate. uoanbar.edu.iqchegg.com However, the presence of a strongly electron-withdrawing sulfonamide group at the C-3 position can sufficiently activate the C-5 position for substitution.
The general mechanism for SNAr involves two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group (chloride). The reaction is facilitated by the electron-deficient nature of the pyridine ring. youtube.com Common nucleophiles used in these reactions include amines, alkoxides, and thiols.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloropyridines
| Nucleophile | Reagent Example | Product Type | Reaction Conditions |
|---|---|---|---|
| Amine | R-NH₂ | Aminopyridine | Heating often required |
| Thiolate | PhSNa | Thioether | Microwave irradiation, HMPA solvent |
This table presents generalized reactions for chloropyridines; specific conditions for this compound may vary.
Research on various halopyridines has shown that their reactivity towards nucleophiles can be significantly enhanced by using microwave irradiation, which dramatically reduces reaction times compared to conventional heating. sci-hub.se
While the electron-deficient nature of the pyridine ring makes classical electrophilic aromatic substitution challenging, modern synthetic methods offer pathways for further functionalization. researchgate.net Direct C-H functionalization, often employing transition-metal catalysis, has emerged as a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds on pyridine rings. nih.govbohrium.com
Potential functionalization strategies could include:
Palladium-catalyzed cross-coupling reactions: The chlorine atom at C-5 could potentially be used in Suzuki, Heck, or Sonogashira couplings to introduce new alkyl, aryl, or alkynyl groups, although this would compete with SNAr.
Directed C-H functionalization: The amino or sulfonamide groups could act as directing groups to functionalize adjacent C-H bonds. For example, ortho-arylation or alkylation could be possible at the C-4 position.
Metal-free approaches: Radical-based reactions, such as Minisci-type reactions, typically favor functionalization at the C-2 and C-4 positions of pyridines and could be a potential, albeit likely complex, route for further modification.
Transformations Involving the Amino Group
The primary amino group on the pyridine ring can be oxidized to a nitro group. A well-established method for this transformation on various aminopyridines involves the use of 30% hydrogen peroxide in a medium of 30% fuming sulfuric acid. acs.org This procedure has been successfully applied to 2-aminopyridine (B139424), 4-aminopyridine, and 2-amino-5-bromopyridine, yielding the corresponding nitro compounds in good yields. acs.org
Table 2: Oxidation of Aminopyridines to Nitropyridines
| Starting Material | Oxidizing Agent | Product | Reported Yield |
|---|---|---|---|
| 2-Aminopyridine | H₂O₂ in fuming H₂SO₄ | 2-Nitropyridine | 55-75% |
| 4-Aminopyridine | H₂O₂ in fuming H₂SO₄ | 4-Nitropyridine | 55-75% |
Data from studies on related aminopyridines, illustrating a general synthetic method. acs.org
It is noteworthy that the 2-aminopyridine moiety is generally considered a safer alternative in drug design compared to aniline, as it has a reduced potential to be oxidized in vivo to toxic nitroso species. nih.gov Other studies have investigated the kinetics of aminopyridine oxidation by reagents like peroxomonosulfuric acid, revealing that the mechanism involves a nucleophilic attack of the amino nitrogen on an electrophilic peroxo oxygen. researchgate.net
Reactions at the Sulfonamide Moiety
The sulfonamide group is a robust, electron-withdrawing functional group. While highly stable, its synthesis from precursors offers a key avenue for chemical transformation related to the target molecule.
The sulfonamide functional group in this compound is typically installed via a two-step process starting from a corresponding sulfonic acid or its derivative. This involves the formation of a pyridine-3-sulfonyl chloride, which is then reacted with ammonia (B1221849).
The synthesis of pyridine-3-sulfonyl chlorides can be achieved through several routes:
From a Sulfonic Acid: The precursor, 6-Amino-5-chloropyridine-3-sulfonic acid, can be treated with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the corresponding sulfonyl chloride. chemicalbook.com
From an Amino Group (Diazotization): An alternative precursor, such as 3,6-diamino-5-chloropyridine, could undergo diazotization of the 3-amino group, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to form the sulfonyl chloride. researchgate.net
Once the sulfonyl chloride is formed, it readily reacts with ammonia or an amine to form the sulfonamide. More recent methods also describe the direct conversion of sulfonic acids to sulfonamides using reagents like triphenylphosphine ditriflate, which avoids the need to isolate the often-unstable sulfonyl chloride intermediate. nih.gov
Table 3: Common Reagents for Sulfonamide Synthesis from Sulfonic Acid Precursors
| Transformation Step | Precursor | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| Chlorination | Pyridine-3-sulfonic acid | PCl₅ / POCl₃ | Pyridine-3-sulfonyl chloride |
| Amination | Pyridine-3-sulfonyl chloride | NH₃ | Pyridine-3-sulfonamide (B1584339) |
Derivatization of the Sulfonamide Nitrogen
The primary sulfonamide group (-SO₂NH₂) of this compound represents a key site for potential chemical modification to generate a diverse range of derivatives. In principle, the two hydrogen atoms on the sulfonamide nitrogen can be substituted through various reactions, including alkylation, acylation, and arylation. Such derivatizations are common strategies in medicinal chemistry to modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of parent sulfonamide compounds.
However, a thorough review of available scientific literature and patent filings did not yield specific examples of such derivatization reactions being performed on this compound. While the compound is commercially available and referenced as a building block in organic synthesis, detailed experimental procedures and characterization of its N-sulfonamide derivatives are not documented in the accessible public domain.
General chemical principles suggest that the sulfonamide nitrogen could be deprotonated with a suitable base to form a sulfonamidate anion, which could then react with various electrophiles. For instance, reaction with alkyl halides could lead to N-alkylated products, while treatment with acyl chlorides or anhydrides could yield N-acylated derivatives.
Without specific research data, a detailed discussion of reaction conditions, yields, and the properties of the resulting products for this compound is not possible. The following data table is therefore presented as a hypothetical framework for the types of derivatives that could be synthesized, based on the general reactivity of primary sulfonamides.
Hypothetical Derivatization Reactions of this compound
| Reactant 1 (Electrophile) | Reagents/Conditions | Hypothetical Product Name |
|---|---|---|
| Methyl iodide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 6-Amino-5-chloro-N-methylpyridine-3-sulfonamide |
| Acetyl chloride | Base (e.g., Pyridine), Solvent (e.g., DCM) | N-(6-Amino-5-chloro-pyridin-3-ylsulfonyl)acetamide |
| Benzyl bromide | Base (e.g., NaH), Solvent (e.g., THF) | 6-Amino-N-benzyl-5-chloropyridine-3-sulfonamide |
This table is illustrative and does not represent experimentally verified results for this compound.
Further experimental research is required to explore the chemical reactivity of the sulfonamide nitrogen in this compound and to synthesize and characterize its derivatives.
Structure Activity Relationship Sar Studies of 6 Amino 5 Chloropyridine 3 Sulfonamide Derivatives
Impact of Substituents on Biological Activity Profiles
The biological activity of pyridine (B92270) sulfonamide derivatives can be significantly altered by the introduction of various substituents. The nature, size, and position of these chemical groups dictate the molecule's interaction with its biological target. nih.gov SAR studies focus on systematically modifying the core structure to identify optimal combinations of substituents that improve desired properties, such as limiting in vivo oxidative metabolism and achieving favorable pharmacokinetic profiles. nih.gov
The presence of a halogen atom, such as chlorine, on the pyridine ring is a critical determinant of biological activity. In studies on related scaffolds like 1-phenylbenzazepines, the inclusion of a 6-chloro group was found to enhance affinity for the D1R receptor. mdpi.com The chlorine atom can participate in specific interactions with protein targets; for instance, a chloro-substituted aryl group has been observed to form a halogen-π-interaction with a histidine residue in the FKBP12 protein. nih.gov
Table 1: Effect of Halogenation on Biological Activity
| Compound Scaffold | Halogen Position | Observed Effect | Reference |
| 1-Phenylbenzazepine | 6-Chloro | Enhanced D1R affinity | mdpi.com |
| Sulfonamide Ligand | Aryl-Cl | Forms halogen-π-interaction with His87 | nih.gov |
| Peptoids | Various | Increased antimicrobial activity | researchgate.net |
Role of Amines and Heterocyclic Moieties in Pyridine Sulfonamide Activity
The amine group and the incorporation of additional heterocyclic rings are pivotal for the activity of pyridine sulfonamides. The primary amino group at the 6-position of the core molecule is a key feature. The broader class of sulfonamides, which includes an amine group, has a long history in medicine, with applications ranging from antibacterials to diuretics and antivirals. nih.govmdpi.com
The introduction of various heterocyclic systems to the sulfonamide scaffold is a common strategy to modulate biological activity.
1,2,4-Triazole (B32235): Synthesizing derivatives that link a pyridine-3-sulfonamide (B1584339) scaffold with 1,2,4-triazole moieties has produced compounds with significant antifungal activity, particularly against Candida albicans. mdpi.com
Pyrazolo[4,3-c]pyridine: In a series of pyrazolopyridine sulfonamides designed as carbonic anhydrase inhibitors, the nature of the linker between the heterocyclic system and a benzenesulfonamide (B165840) moiety was crucial. A straight connection decreased activity, while an N-methylpropionamide linker was favorable for inhibiting certain human carbonic anhydrase (hCA) isoforms. mdpi.com
Indole: Optimization of 6-(indol-2-yl)pyridine-3-sulfonamides led to the identification of a potent and orally bioavailable inhibitor of the hepatitis C virus. nih.gov
General Heterocycles: The attachment of various N-containing heterocycles, such as pyrimidines, is a widely used approach in the development of antiviral sulfonamides. nih.gov The pyridine ring itself is a key component in many drugs, improving biochemical potency and metabolic stability. researchgate.net
Table 2: Influence of Heterocyclic Moieties on Activity
| Core Scaffold | Attached Heterocycle | Biological Target/Activity | Reference |
| Pyridine-3-sulfonamide | 1,2,4-Triazole | Antifungal (Candida albicans) | mdpi.com |
| Pyrazolo[4,3-c]pyridine | Benzenesulfonamide | Carbonic Anhydrase Inhibition | mdpi.com |
| Pyridine-3-sulfonamide | Indole | Hepatitis C (HCV) NS4B Inhibition | nih.gov |
| Various Sulfonamides | Pyrimidine, Morpholine, etc. | Antiviral | nih.gov |
Stereochemical Influence on Biological Activity and Binding
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, can have a profound impact on biological activity. Chiral molecules can exist as enantiomers (non-superimposable mirror images), which may exhibit different potencies and interactions with chiral biological targets like enzymes and receptors.
In a study of sulfonamide analogues of the natural alkaloids antofine and cryptopleurine, stereochemistry at the C-13a position was found to be very important for the compound's antiproliferative activity. acs.org The investigation revealed that the racemic mixture had more than a two-fold decrease in activity compared to the pure (R)-enantiomer. acs.org This suggests that the (S)-enantiomer is not merely inactive but may actually interfere with or suppress the biological activity of the active (R)-enantiomer. acs.org This highlights the critical need to consider and control stereochemistry during the design and synthesis of potent therapeutic agents.
Importance of the Sulfonamide Pharmacophore in Molecular Interactions
The sulfonamide group (-SO2NH-) is a cornerstone pharmacophore in medicinal chemistry, featured in a vast number of drugs. researchgate.netacs.org This functional group is not merely a passive linker but an active participant in molecular interactions, contributing significantly to the binding affinity of a molecule to its target protein. nih.gov Its enzyme inhibitory properties often stem from the ability to form strong electrostatic and hydrogen bonding interactions with protein residues. nih.gov The sulfonamide group is generally more stable in mammalian systems than an amide group and is metabolically robust. researchgate.net
The tetrahedral geometry of the sulfur atom in the sulfonamide moiety is a key structural feature. nih.govresearchgate.net This geometry allows the oxygen atoms to form hydrogen bonds in higher dimensions compared to the planar amide group, enabling more complex and potentially stronger binding interactions within a protein's active site. nih.gov
The ability to form hydrogen bonds is a critical factor driving the biological activity of sulfonamide-containing compounds. ijsr.net The sulfonamide group acts as both a hydrogen bond donor (via the NH proton) and a hydrogen bond acceptor (via the two sulfonyl oxygens). nih.govresearchgate.net
Acceptor and Donor Roles: The sulfone moiety is recognized as a good hydrogen bond acceptor due to the highly polar nature of the sulfur-oxygen bonds. researchgate.net Simultaneously, the amide proton of the sulfonamide is an excellent hydrogen bond donor. nih.govresearchgate.net This dual capacity allows for the formation of robust intermolecular hydrogen-bonded complexes, such as the N–H···O=S type, which are crucial for locking the drug molecule into its binding site. nih.gov
Binding Interactions: Studies have confirmed the ability of the sulfonamide moiety to function as a hydrogen bond acceptor. nih.gov In some protein-ligand complexes, the sulfonamide oxygens form a network of S=O···HC interactions with aromatic residues like tyrosine and phenylalanine. nih.gov The amido protons of sulfonamides show a preference for hydrogen bonding to sulfonyl oxygens, which can lead to dominant and predictable hydrogen-bond patterns. nih.gov This capacity for hydrogen bonding is fundamental to the transport, metabolism, and specific receptor interactions of these molecules. ijsr.net
Table 3: Hydrogen Bonding Characteristics of the Sulfonamide Group
| Feature | Description | Significance | Reference |
| Geometry | Tetrahedral | Allows for hydrogen bonding in higher dimensions than amides. | nih.govresearchgate.net |
| H-Bond Donor | Amide proton (N-H) | Acts as an excellent donor for interactions with protein acceptors. | nih.govresearchgate.net |
| H-Bond Acceptor | Sulfonyl oxygens (S=O) | Act as strong acceptors for interactions with protein donors. | researchgate.netnih.gov |
| Interaction Network | Forms N–H···O=S bonds and S=O···HC contacts. | Creates strong and specific binding to target proteins. | nih.govnih.gov |
In Vitro Investigations of Biological Targets and Mechanisms of Action
Mechanistic Insights into Antimicrobial Action
Broad-Spectrum Antimicrobial Activity Mechanisms
The antimicrobial efficacy of pyridine (B92270) sulfonamides, including 6-Amino-5-chloropyridine-3-sulfonamide, is primarily rooted in their ability to function as antimetabolites within the folic acid synthesis pathway, a process vital for microbial survival. wikipedia.orgnih.gov This mechanism confers a broad-spectrum, bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria. nih.gov
The principal target of this class of compounds is the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnih.gov Sulfonamides are structural analogues of p-aminobenzoic acid (PABA), a natural substrate for DHPS. nih.gov Due to this structural mimicry, they act as competitive inhibitors, binding to the active site of the DHPS enzyme. nih.govnih.gov This binding event prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, a critical step in the synthesis of 7,8-dihydropteroate. nih.govnih.gov
The inhibition of DHPS disrupts the de novo synthesis of dihydrofolic acid (DHF), a precursor to tetrahydrofolic acid (THF). nih.gov THF is an essential cofactor for the synthesis of purines and pyrimidines, the fundamental building blocks of DNA and RNA. youtube.com By halting the production of these nucleic acids, the sulfonamide effectively arrests microbial growth and replication, resulting in a bacteriostatic effect. wikipedia.orgnih.gov
Some research has focused on designing pyridine sulfonamide derivatives that act as dual inhibitors, targeting both DHPS and dihydrofolate reductase (DHFR), the subsequent enzyme in the folate pathway, to enhance antimicrobial potency. nih.govacs.org The antimicrobial activity of various pyridine-based N-sulfonamides has been demonstrated against several pathogenic microbes, as detailed in the table below.
| Compound | Target Microbe | Activity (Inhibition Zone in mm) | Reference Drug | Activity of Reference (mm) |
|---|---|---|---|---|
| Compound 8b (a pyridine-sulfonamide derivative) | Klebsiella pneumoniae | 18 | Gentamicin | 16 |
| Compound 9a (a pyridine-sulfonamide derivative) | Staphylococcus aureus | 20 | Ampicillin | 18 |
| Compound 15d (a pyridine-sulfonamide derivative) | Klebsiella pneumoniae | 17 | Gentamicin | 16 |
Data sourced from a study on pyridine-based N-sulfonamides, demonstrating their efficacy against bacterial strains. acs.orgacs.org
Pathways Modulated by Pyridine Sulfonamides
Beyond direct antimicrobial action, compounds containing the pyridine sulfonamide scaffold can influence crucial intracellular signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammatory responses.
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is integral to the cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens. While direct studies on this compound's effect on this pathway are limited, related molecular classes provide evidence for such modulation. For instance, certain pyridine N-oxide derivatives have been shown to inhibit the DNA binding of nuclear NF-κB. nih.gov The proposed mechanism for these compounds involves the direct oxidation of thiol groups on the p50 subunit of the NF-κB protein, which interferes with its function. nih.gov
Furthermore, the clinical use of some sulfonamide drugs, such as sulfasalazine, is for their anti-inflammatory effects, which are intrinsically linked to the modulation of pathways like NF-κB. youtube.com The capacity of pyridine-sulfonamide hybrids to induce apoptosis in cancer cell research also points to their ability to interact with fundamental cell regulation pathways where NF-κB is a key component. nih.gov These findings suggest a potential, yet to be fully elucidated, role for pyridine sulfonamides in the modulation of NF-κB signaling.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for forecasting the binding mode and affinity of a compound with a biological target, typically a protein.
Prediction of Ligand-Protein Binding Modes
Molecular docking simulations are pivotal in understanding how 6-Amino-5-chloropyridine-3-sulfonamide and its derivatives may interact with the active sites of various enzymes. The sulfonamide group is a well-established zinc-binding moiety, making metalloenzymes such as carbonic anahydrases (CAs) primary targets for docking studies. In this context, the sulfonamide group of this compound is predicted to coordinate with the zinc ion in the enzyme's active site.
Beyond carbonic anhydrases, derivatives of this scaffold have been investigated for their potential to inhibit other enzymes, including protein kinases. mdpi.com Docking studies of pyrimidine-sulfonamide hybrids, for instance, have been used to design selective inhibitors of BRAFV600E, a protein kinase implicated in melanoma. nih.gov Although specific docking studies for this compound are not extensively documented in publicly available literature, the general principles derived from related structures provide a strong basis for predicting its binding behavior.
Table 1: Predicted Ligand-Protein Binding Modes for Pyridine (B92270) Sulfonamide Derivatives
| Target Protein | Predicted Binding Mode | Key Interacting Moieties |
|---|---|---|
| Carbonic Anhydrase II | The sulfonamide group coordinates with the catalytic zinc ion in the active site. The pyridine ring and its substituents form hydrogen bonds and van der Waals interactions with surrounding amino acid residues. | Sulfonamide, Pyridine Ring |
| BRAFV600E Kinase | The pyridine core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The sulfonamide and other substituents can occupy adjacent pockets. | Pyridine Nitrogen, Amino Group, Sulfonamide |
| Dihydropteroate (B1496061) Synthase (DHPS) | The sulfonamide group mimics the p-aminobenzoic acid (PABA) substrate, forming key interactions within the active site. | Sulfonamide, Amino Group |
Calculation of Binding Affinities
A key output of molecular docking simulations is a scoring function that estimates the binding affinity between the ligand and the protein. Lower docking scores generally indicate a more favorable binding interaction. For sulfonamide derivatives targeting carbonic anhydrases, these scores are often correlated with experimentally determined inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).
Analysis of Specific Intermolecular Interactions
A crucial aspect of molecular docking is the detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex. These interactions primarily include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.
Table 2: Predicted Intermolecular Interactions for a this compound Scaffold in a Hypothetical Protein Active Site
| Interaction Type | Interacting Ligand Group | Potential Interacting Residue |
|---|---|---|
| Metal Coordination | Sulfonamide (anionic nitrogen) | Zn2+ |
| Hydrogen Bond | Sulfonamide (oxygen) | Threonine, Histidine |
| Hydrogen Bond | Amino Group | Aspartate, Glutamate |
| Hydrogen Bond | Pyridine Nitrogen | Serine, Threonine |
| Hydrophobic/Halogen Bond | Chloro-substituted Pyridine Ring | Leucine, Valine, Phenylalanine |
Virtual Screening Techniques for Lead Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This compound can be utilized as a scaffold or fragment in virtual screening campaigns to identify novel lead compounds.
In a typical virtual screening workflow, a library of compounds is docked into the active site of a target protein, and the resulting poses are scored and ranked based on their predicted binding affinity. Compounds containing the this compound core can be prioritized for further investigation based on their docking scores and the quality of their predicted interactions. This approach has been successfully applied to identify novel inhibitors for various targets, including protein kinases. nih.gov The structural features of this compound, such as its hydrogen bond donors and acceptors and its defined three-dimensional shape, make it a suitable candidate for both ligand-based and structure-based virtual screening approaches.
Theoretical Simulations for Structural and Stereochemical Confirmation
Theoretical simulations, particularly those based on density functional theory (DFT), are powerful tools for confirming the structural and stereochemical properties of molecules like this compound. DFT calculations can provide insights into the molecule's preferred conformation, bond lengths, bond angles, and electronic properties. nih.gov
These computational methods can be used to predict the molecule's vibrational spectra (infrared and Raman), which can then be compared with experimental data to confirm the synthesized structure. researchgate.net Furthermore, theoretical calculations can elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and potential for intermolecular interactions. For instance, the conformational behavior of benzenesulfonamides has been studied using rotational spectroscopy complemented by DFT and MP2 calculations, revealing the preferred orientations of the sulfonamide group relative to the aromatic ring. nih.gov Such studies on this compound would provide a deeper understanding of its intrinsic properties that govern its interactions with biological targets.
Prospective Research Applications and Future Directions
Design and Synthesis of Advanced Pyridine (B92270) Sulfonamide Analogs
The core structure of 6-Amino-5-chloropyridine-3-sulfonamide serves as a "privileged scaffold," a molecular framework that is a versatile and fruitful starting point for developing a wide range of derivatives. researchgate.net The chemical reactivity of its functional groups provides multiple avenues for creating advanced analogs. smolecule.com The amino group can be modified to form various derivatives, while the chlorine atom can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups and the creation of large libraries of compounds. researchgate.netsmolecule.com
Several synthetic strategies have been developed to produce novel pyridine-based sulfonamides:
Condensation Reactions: One common method involves the condensation of pyridine-based amines with sulfonyl chlorides to form the sulfonamide linkage. nih.gov
Multi-component Reactions: The synthesis of new pyridines bearing a sulfonamide moiety has been achieved through one-pot multi-component reactions, which offer high efficiency and short reaction times under mild conditions. researchgate.net
Stepwise Synthesis from Precursors: A multi-step reaction starting from 4-chloropyridine-3-sulfonamide (B47618) can be used to generate complex analogs, such as those incorporating a 1,2,4-triazole (B32235) ring, which is known to be active in antifungal agents. mdpi.com
Click Tailing: A modern and efficient method for modifying the scaffold is "click tailing," which utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com This technique allows for the effective and modular introduction of a wide variety of substituents, facilitating the rapid generation of diverse compound libraries for screening. mdpi.com
Building from Simpler Pyridines: Derivatives can be synthesized from simpler precursors. For example, 2-amino-5-chloropyridine (B124133) can be nitrated and further modified to produce complex heterocyclic compounds. google.com
These synthetic methodologies underscore the adaptability of the pyridine sulfonamide core, enabling the creation of tailored molecules for specific applications.
Exploration of Novel Biological Targets for Therapeutic Development
Derivatives of the pyridine sulfonamide scaffold have been investigated for their inhibitory activity against a wide array of biological targets, highlighting their potential in therapeutic development. The sulfonamide group is a powerful pharmacophore that can form crucial hydrogen bonds with amino acid residues in the active sites of biological targets. researchgate.net The versatility of the pyridine ring allows for modifications that can fine-tune selectivity and potency.
Research has identified several key protein targets for which pyridine sulfonamide analogs have shown significant inhibitory potential. These findings open avenues for developing treatments for a range of diseases, from cancer to infectious diseases.
| Biological Target | Therapeutic Area | Relevant Findings | Citation |
|---|---|---|---|
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Cancer | Pyridine-sulfonamide hybrids have been identified as potent inhibitors of VEGFR-2, a key receptor in angiogenesis. One compound demonstrated an IC50 value of 3.6 μM. | nih.gov |
| PI3K/mTOR (Phosphatidylinositol 3-kinase/mammalian Target of Rapamycin) | Cancer | Sulfonamide methoxypyridine derivatives act as dual inhibitors of the PI3K/mTOR pathway, which is crucial for cell proliferation and survival. A lead compound showed potent inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM). | nih.gov |
| Carbonic Anhydrase (CA) Isoforms (e.g., hCA I, II, IX, XII) | Glaucoma, Cancer | Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be effective inhibitors of various human carbonic anhydrase isoforms. | nih.gov |
| Hsp90α (Heat Shock Protein 90 alpha) | Antiviral, Cancer | Certain pyridine-based N-sulfonamides demonstrated inhibitory activity against Hsp90α, a chaperone protein essential for the stability of many proteins required for tumor cell growth. | acs.org |
| Dihydrofolate Reductase (DHFR) | Antibacterial, Antimalarial | DHFR is a validated target for antimicrobial agents. Pyridine sulfonamide derivatives have been investigated as potential inhibitors of this enzyme, which is vital for bacterial nucleotide synthesis. | researchgate.netacs.orgmdpi.com |
| Lanosterol 14α-demethylase (CYP51) | Antifungal | As this enzyme is a key target for azole antifungal drugs, pyridine-3-sulfonamides incorporating a 1,2,4-triazole moiety have been designed to inhibit it. | mdpi.com |
Application in Organocatalysis
The pyridine nucleus is one of the most important nitrogen heterocycles and has found numerous applications in organocatalysis. researchgate.net Pyridine-based compounds can act as catalysts due to the nucleophilic and basic nature of the nitrogen atom, which can activate substrates in a variety of chemical transformations. researchgate.net While specific studies detailing the use of this compound itself as an organocatalyst are not widely documented, its structural motifs are of significant interest.
The field of organocatalysis frequently employs chiral pyridine ligands and other small molecules to achieve enantioselective synthesis. chemscene.com For instance, catalysts bearing a quinoline (B57606) moiety, a related nitrogen heterocycle, have been used to synthesize new pyridines with sulfonamide groups. researchgate.net The inherent features of the this compound scaffold suggest its potential as a precursor for developing new classes of organocatalysts. Future research could focus on synthesizing chiral derivatives of this compound and evaluating their catalytic activity and enantioselectivity in key organic reactions.
Development of Specialty Chemicals and Agrochemicals
Pyridine-containing compounds are critically important in the agrochemical industry, serving as the backbone for numerous highly effective and low-toxicity pesticides. agropages.com Chlorinated pyridine derivatives, in particular, are key intermediates in the synthesis of a wide range of herbicides, fungicides, and insecticides. agropages.compipzine-chem.com
Herbicides: The structurally related compound 2-amino-5-chloropyridine can be converted into potent herbicides. google.com This indicates that the this compound scaffold is a promising starting point for developing new herbicidal agents.
Fungicides and Bactericides: Novel sulfonamide derivatives are being developed as bactericides to manage plant bacterial diseases, with some compounds showing efficacy by damaging bacterial cell membrane integrity. mdpi.com Pyridine carboxamide derivatives have been successfully developed as fungicides that target the succinate (B1194679) dehydrogenase (SDH) enzyme in plant pathogens. nih.gov The antifungal properties of pyridine-sulfonamide derivatives make them strong candidates for new agricultural fungicides. mdpi.com
Insecticides: Key intermediates for major insecticides like imidacloprid (B1192907) are derived from chlorinated methylpyridines, demonstrating the value of this chemical class in pest management. agropages.com The intermediate 3-amino-6-chloro-5-methylpyridine is used to prepare high-efficiency insecticides. pipzine-chem.com
Given these precedents, this compound is a valuable building block for creating novel, patentable agrochemicals with potentially new modes of action to combat resistance.
Strategies for Lead Compound Optimization in Drug Discovery Programs
Once a "hit" compound like a pyridine sulfonamide derivative shows promising activity, it enters a lead optimization phase to improve its drug-like properties. This iterative process involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic (ADME) properties while reducing toxicity. nih.govpatsnap.com
Several key strategies are employed in the optimization of sulfonamide-based leads:
Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves making systematic modifications to the lead compound to understand which parts of the molecule are essential for its biological activity. nih.govpatsnap.com For pyridine sulfonamides, this includes altering substituents on the pyridine ring and modifying the sulfonamide group itself. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping involves replacing the core structure of the molecule while retaining key binding functionalities. patsnap.com Bioisosteric replacement, the substitution of one functional group with another that has similar physical or chemical properties, is also used to fine-tune a compound's profile. patsnap.com
Improving Pharmacokinetics (ADME): A major focus of lead optimization is improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For sulfonamides, a common strategy is "capping" the sulfonamide NH group, for instance by methylation or ethylation. nih.govacs.org This can reduce the polar surface area and acidity, which has been shown to markedly improve properties like blood-brain barrier permeability. nih.govacs.org
Computational and Docking Studies: Modern drug design heavily relies on computational methods. patsnap.com Molecular docking is used to predict and visualize how a compound binds to its target protein, guiding rational modifications to improve affinity and selectivity. nih.gov This was used effectively in the development of pyridine carboxamide fungicides to understand their interaction with the SDH enzyme. nih.gov
Click Chemistry for Rapid Diversification: As mentioned previously, the "click tailing" strategy allows for the rapid synthesis of a wide range of analogs, enabling a more thorough exploration of the SAR and accelerating the optimization process. mdpi.com
Through these sophisticated optimization strategies, a promising but imperfect lead compound based on the this compound scaffold can be refined into a viable drug candidate.
Q & A
Q. Basic Research Focus
- NMR : H NMR (DMSO-d6) shows aromatic protons at δ 8.2–8.5 ppm (pyridine ring) and NH signals near δ 6.8–7.0 ppm. C NMR confirms sulfonamide (C-SO at ~125 ppm) and chlorinated carbons (~140 ppm).
- IR : Stretching vibrations for sulfonamide (SO asym/sym at 1350 cm/1150 cm) and NH (3350–3450 cm).
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H] at m/z 207.5 (calculated) with fragmentation patterns confirming the Cl and SONH groups .
How can AutoDock Vina improve predictions of this compound’s binding affinity to biological targets?
Advanced Research Focus
AutoDock Vina’s scoring function and multithreading capabilities enable efficient virtual screening:
- Grid Setup : Define a 20 Å box around the target’s active site (e.g., carbonic anhydrase II, a common sulfonamide target).
- Docking Parameters : Use exhaustiveness=32 for thorough sampling. Analyze binding poses for hydrogen bonds between the sulfonamide group and Zn/His94 residues.
- Validation : Compare results with experimental IC values. Discrepancies may arise from solvation effects; refine with MM-PBSA/GBSA post-processing .
How should researchers address contradictory data in biological assays involving this compound?
Q. Advanced Research Focus
- Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. ITC for thermodynamics).
- Error Analysis : Check for assay interference (e.g., compound aggregation in fluorescence assays) via dynamic light scattering.
- Contextual Factors : Control variables like buffer pH (sulfonamides are pH-sensitive) and redox conditions (chlorine may hydrolyze). Statistical tools (e.g., Grubbs’ test) identify outliers, while mixed-methods research designs reconcile qualitative and quantitative contradictions .
What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
Q. Advanced Research Focus
- Co-Crystallization : Formulate with cyclodextrins (e.g., β-CD) to enhance aqueous solubility via host-guest interactions.
- Prodrug Design : Temporarily mask the sulfonamide as a methyl ester, cleaved in vivo by esterases.
- Nanoformulation : Use liposomal encapsulation (DSPC/cholesterol) to improve bioavailability. Monitor stability via dynamic dialysis and MALDI-TOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
